N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJTZKDIZQGTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled using a suitable linker, such as an acetamide group, through a condensation reaction.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an acyl chloride derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole structures exhibit significant anticancer properties. N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited cancer cell proliferation through the modulation of apoptosis-related pathways . The specific mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory disorders.
Research Findings : A study highlighted that derivatives of oxadiazole possess anti-inflammatory properties by downregulating the expression of cyclooxygenase enzymes and inhibiting nuclear factor kappa B (NF-kB) signaling pathways . These findings suggest that this compound may similarly modulate these pathways.
Neuroprotective Properties
Recent studies have indicated that compounds with similar structural features can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action : The neuroprotective effects are hypothesized to result from the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This action is crucial for protecting neurons from damage associated with neurodegeneration.
Summary of Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1. Structural and Pharmacological Comparison of Selected Indole-Acetamide Derivatives
Structural Stability and Reactivity
- Bond Geometry : X-ray crystallography of compound 3a confirmed bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) consistent with computational models . The target compound’s cyclohexyl group may introduce conformational rigidity, altering reactivity compared to planar aromatic substituents.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to : cyclization of indole-3-acetic hydrazide with CS₂/KOH to form the oxadiazole, followed by coupling with cyclohexylamine .
Biological Activity
N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, with the CAS number 1021074-40-7, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound is represented by the molecular formula and a molecular weight of 338.4 g/mol. The compound features a cyclohexyl group and an indole moiety linked through an acetamide bond, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021074-40-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 338.4 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research highlights the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells via both intrinsic and extrinsic pathways. For instance, it has been observed to activate caspases and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Mechanism of Action : The exact mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the compound demonstrates significant antibacterial activity against various strains of bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy compared to standard antibiotics.
- Fungal Activity : The compound has shown antifungal activity in vitro against several fungal pathogens, making it a candidate for further development in antifungal therapies .
Study on Anticancer Effects
In a study examining the effects of this compound on human cancer cell lines, researchers reported:
- Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
- Results : At concentrations of 50 µM and 100 µM, the compound reduced cell viability by approximately 70% and 90%, respectively. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased doses of the compound.
Antimicrobial Efficacy Study
A separate investigation assessed the antimicrobial properties of this compound against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
The results indicated that this compound possesses promising antimicrobial activity that warrants further exploration for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?
- Methodological Answer : The synthesis involves coupling 5-methyl-1,3,4-oxadiazole-2-thiol with N-cyclohexyl-2-bromoacetamide under basic conditions (e.g., NaH in DMF at 35°C). Key steps include:
- Cyclization : Formation of the oxadiazole ring via dehydration of thiosemicarbazide precursors.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, cyclohexyl protons at δ 1.2-2.1 ppm) and carbon backbone.
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- HRMS : Validates molecular weight (e.g., calculated m/z 380.16 for C21H24N4O2) .
Q. What solvents and catalysts are critical for maintaining reaction efficiency?
- Methodological Answer :
- Solvents : Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions.
- Catalysts : Triethylamine or NaH facilitates deprotonation and thiolate formation during oxadiazole synthesis.
- Temperature : Controlled heating (35-50°C) minimizes side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition (e.g., Bcl-2 binding) with cell viability assays (MTT) to cross-validate results.
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, excluding impurities as confounding factors.
- Solubility Optimization : Test in DMSO/PBS mixtures to ensure consistent bioavailability .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydroxyl groups on the cyclohexyl ring to enhance hydrophilicity (logP reduction from ~3.5 to ~2.8).
- Prodrug Design : Mask the amide with ester prodrugs (e.g., pivaloyloxymethyl) to improve oral absorption.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to prolong circulation time .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Substituent Variation : Modify the oxadiazole (e.g., 5-methyl to 5-fluoro) and indole (e.g., 1H to 5-methoxy) groups.
- Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (KD values) for Bcl-2/Mcl-1.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets (e.g., Bcl-2 BH3 domain) .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use 0.1% DMSO in PBS with sonication (30 min at 40 kHz) to achieve homogeneous dispersion.
- Cyclodextrin Complexation : Prepare 10% (w/v) hydroxypropyl-β-cyclodextrin solutions to enhance solubility by 5-10 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
